molecular formula C18H17N3O4S B2926087 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 2309600-75-5

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2926087
CAS No.: 2309600-75-5
M. Wt: 371.41
InChI Key: MISMRJKQPRFHHT-UHFFFAOYSA-N
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Description

The compound 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione features a 1,3-thiazolidine-2,4-dione core substituted at the 3-position with a piperidin-4-yl group. This piperidine moiety is further functionalized with a 5-phenyl-1,2-oxazole-3-carbonyl group. The thiazolidinedione (TZD) scaffold is well-documented in medicinal chemistry for its role in modulating biological targets such as peroxisome proliferator-activated receptors (PPARs) and enzymes like aldose reductase .

Properties

IUPAC Name

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-16-11-26-18(24)21(16)13-6-8-20(9-7-13)17(23)14-10-15(25-19-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISMRJKQPRFHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine ring, and finally the thiazolidine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The TZD core is shared across multiple analogs, but substituent variations significantly influence physicochemical and biological properties:

Table 1: Structural Comparison of TZD Derivatives
Compound Name Core Structure 3-Position Substituent 5-Position Substituent Key Heterocycles
Target Compound 1,3-Thiazolidine-2,4-dione 1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl None 1,2-Oxazole
3-(7-Hydroxycoumarin)-5-arylidene-TZDs 1,3-Thiazolidine-2,4-dione Coumarin-methyl Arylidene Coumarin
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)-TZD 1,3-Thiazolidine-2,4-dione 1,3,4-Oxadiazole-methyl None 1,3,4-Oxadiazole
(5R)-5-Phenyl-TZD 1,3-Thiazolidine-2,4-dione None Phenyl None
EN300-30100 1,3-Thiazolidine-2,4-dione 2-Aminoethyl 4-Chlorophenyl-methylene None

Key Observations :

  • Heterocyclic appendages (e.g., 1,2-oxazole vs.

Physicochemical Properties

Table 2: Molecular Data Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Reference
Target Compound C₂₂H₂₀N₃O₄S 422.48 N/A -
EN300-30100 C₁₃H₁₂ClN₂O₂S 295.76 95
(5R)-5-Phenyl-TZD C₉H₇NO₂S 193.22 N/A
Compound C₁₄H₁₆F₃N₅O₃S 391.37 N/A

Key Observations :

  • The target compound’s higher molecular weight (422.48 g/mol) reflects its complex substitution pattern, which may impact solubility and bioavailability compared to simpler analogs.

Biological Activity

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione represents a novel compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and associated research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Oxazole ring : Known for various pharmacological properties.
  • Piperidine ring : A common scaffold in drug discovery.
  • Thiazolidine dione moiety : Associated with antidiabetic and anti-inflammatory activities.
PropertyValue
Molecular FormulaC19H18N4O3
Molecular Weight350.378 g/mol
CAS Number2380041-79-0

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • PPARγ Activation : Similar to other thiazolidinediones (TZDs), it may activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to enhanced insulin sensitivity and anti-inflammatory effects .
  • Antimicrobial Activity : The oxazole and piperidine components have been linked to antibacterial and antifungal activities through mechanisms that disrupt microbial cell integrity .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antidiabetic Effects

Thiazolidinediones are known for their role in managing type 2 diabetes. They function by:

  • Increasing adipocyte uptake of fatty acids.
  • Reducing inflammation markers such as TNF-α and IL-6 .

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities. The compound's effectiveness against various pathogens was evaluated using the agar-well diffusion method .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Thiazolidinedione Derivatives : A study highlighted the efficacy of TZDs in reducing blood glucose levels in diabetic models while also exhibiting anti-inflammatory properties .
  • Oxazole-Based Compounds : Research indicated that oxazole derivatives demonstrated promising activity against drug-resistant bacterial strains, suggesting a potential application in treating infections .

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